β-Type Crystal Modification Yields Higher Purity than α-Type Crystal via Distinct XRD Signature
The β-type crystal modification of magnesium mono-p-nitrobenzyl malonate exhibits a higher purity profile compared to the known α-type crystal modification. The two forms are distinguished by their X-ray diffraction patterns: β-type shows strong peaks at 2θ angles of 4.5°, 8.9°, and 13.3° (Cu-Kα radiation, ±0.5° tolerance), while α-type shows strong peaks at 5.6° and 16.3° [1]. The α-type crystal, obtained via the conventional magnesium ethoxide method in tetrahydrofuran and ethyl ether, is liable to contain impurities such as by-produced ethyl p-nitrobenzyl malonate, making purification difficult [2].
| Evidence Dimension | Crystal purity and impurity profile |
|---|---|
| Target Compound Data | β-type crystal: XRD peaks at 2θ = 4.5°, 8.9°, 13.3°; higher purity with reduced ethyl p-nitrobenzyl malonate contamination |
| Comparator Or Baseline | α-type crystal: XRD peaks at 2θ = 5.6°, 16.3°; prone to ethyl p-nitrobenzyl malonate impurity contamination |
| Quantified Difference | Qualitative purity advantage for β-type; specific impurity reduction not numerically quantified in source |
| Conditions | X-ray diffractometry with Cu-Kα line; α-type produced via magnesium ethoxide/THF/ethyl ether method |
Why This Matters
Selection of β-type crystal modification ensures higher purity intermediate for pharmaceutical synthesis, reducing downstream purification burden and minimizing risk of impurity carryover into final antibiotic products.
- [1] EP 0394957 A2. Crystalline form of magnesium salt of mono-p-nitrobenzyl malonate and process for producing the same. Nippon Kayaku Kabushiki Kaisha. Published October 31, 1990. View Source
- [2] US Patent 5,087,734. Crystal modification of magnesium salt of mono-p-nitrobenzyl malonate and process for producing the same. Nippon Kayaku Kabushiki Kaisha. Issued February 11, 1992. View Source
